2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol
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Overview
Description
2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a benzenesulfonamide group attached to a hydroxy-methyl-thio butyl chain. Its structure allows for diverse interactions and reactivity, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxy-Methyl-Thio Butyl Chain: This step involves the reaction of a suitable starting material, such as 2-hydroxy-2-methylbutyric acid, with methanethiol under controlled conditions to introduce the methylthio group.
Attachment of the Benzenesulfonamide Group: The hydroxy-methyl-thio butyl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfonamide group can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups allow it to form hydrogen bonds and engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide
Uniqueness
Compared to similar compounds, 2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-12(14,8-9-17-2)10-13-18(15,16)11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRBOMNPVOLGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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